N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide is an organic compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of thieno[2,3-d]pyrimidinedione derivatives and is characterized by its unique chemical structure, which includes a dioxidotetrahydrothiophenyl group and a dimethoxybenzamide moiety.
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophenyl intermediate. This intermediate is then reacted with 3,5-dimethoxy-N-methylbenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a modulator of biological pathways, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential use as a therapeutic agent for conditions such as pain, epilepsy, and anxiety due to its activity on specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating cellular excitability and are involved in various physiological processes. The compound acts as an activator of GIRK channels, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide can be compared with other similar compounds, such as:
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound also features a dioxidotetrahydrothiophenyl group but differs in its pyrazole moiety, leading to distinct biological activities.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dimethoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-15(11-4-5-21(17,18)9-11)14(16)10-6-12(19-2)8-13(7-10)20-3/h6-8,11H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAZVUGRKXIKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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